(S)-2-(Pyridin-2-ylsulfanyl)-propionic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

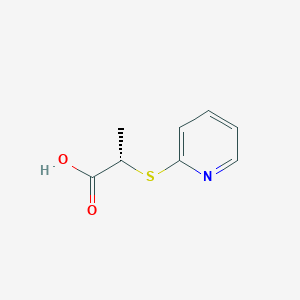

(S)-2-(Pyridin-2-ylsulfanyl)-propionic acid is an organic compound that features a pyridine ring attached to a propionic acid moiety via a sulfur atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid typically involves the reaction of pyridine-2-thiol with (S)-2-bromopropionic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group of pyridine-2-thiol attacks the electrophilic carbon of the bromopropionic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

(S)-2-(Pyridin-2-ylsulfanyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens or nucleophiles like amines can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives.

科学的研究の応用

Anti-Inflammatory Properties

One of the most significant applications of (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid is its anti-inflammatory activity. Research has demonstrated that this compound inhibits the adhesion of neutrophils to endothelial cells, a critical step in the inflammatory response. The mechanism involves the downregulation of intercellular adhesion molecule-1 (ICAM-1), which is essential for neutrophil migration to sites of inflammation.

Case Study: Acute Lung Injury Model

A study investigated the effects of RS-Z in a mouse model of acute lung injury induced by lipopolysaccharide (LPS). The findings showed that treatment with RS-Z significantly reduced pulmonary neutrophil infiltration and lung injury scores compared to control groups.

| Treatment Group | Neutrophil Infiltration Score | Lung Injury Score |

|---|---|---|

| Control (Saline) | High | High |

| LPS Challenge | Very High | Very High |

| RS-Z (0.1 mg/kg) | Moderate | Moderate |

The results indicated that RS-Z could be an effective therapeutic agent for conditions characterized by excessive inflammation, such as acute respiratory distress syndrome and septic shock .

Synthesis and Characterization

The synthesis of this compound involves photolysis of Barton esters derived from N-Hydroxy-2-thiopyridone. The process yields high-purity compounds suitable for biological testing. Characterization techniques such as NMR, IR, and MS are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Overview

- Starting Material: N-Hydroxy-2-thiopyridone

- Method: Photolysis under UV light

- Purification: Chromatographic techniques

Structure-Activity Relationships

Research into the structure-activity relationships (SAR) of pyridinyl sulfanyl compounds has revealed that modifications to the sulfur and nitrogen interactions can enhance anti-inflammatory efficacy. Variations in alkyl chain length and branching have been systematically studied to optimize biological activity.

Example SAR Findings

A series of analogues were synthesized and tested for their ability to inhibit ICAM-1 expression:

| Compound | IC50 Value (µM) | Comments |

|---|---|---|

| RS-Z | 50 | Most active compound |

| RS-21 | 135 | Moderate activity |

| RS-Z derivative 1 | 97 | Improved potency over parent |

These findings underscore the importance of chemical modifications in enhancing therapeutic potential .

作用機序

The mechanism of action of (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets. The sulfur atom can form bonds with metal ions or other electrophilic centers, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Similar Compounds

®-2-(Pyridin-2-ylsulfanyl)-propionic acid: The enantiomer of the compound with similar chemical properties but different biological activity.

2-(Pyridin-2-ylsulfanyl)-acetic acid: A related compound with a shorter carbon chain.

2-(Pyridin-2-ylsulfanyl)-butyric acid: A related compound with a longer carbon chain.

Uniqueness

(S)-2-(Pyridin-2-ylsulfanyl)-propionic acid is unique due to its specific stereochemistry and the presence of both a pyridine ring and a propionic acid moiety. This combination of features allows it to interact with a wide range of molecular targets and exhibit diverse chemical and biological properties.

生物活性

(S)-2-(Pyridin-2-ylsulfanyl)-propionic acid, also known as a thioether derivative of propionic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring attached to a sulfur atom, which is further connected to a propionic acid moiety. Its chemical structure can be represented as follows:

This compound is characterized by its unique thioether linkage, which plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For example, it may act as an inhibitor of enzymes related to the synthesis of purine and pyrimidine nucleotides, which are essential for DNA and RNA synthesis .

- Receptor Modulation : Preliminary studies indicate that this compound can modulate receptor activity, potentially affecting neurotransmitter systems. Research suggests that it may influence the adenosine receptor pathways, which are critical in various physiological processes .

- Antioxidant Activity : The presence of the sulfur atom in its structure may confer antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in cells .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.3 |

| MDA-MB-231 (breast) | 12.7 |

| A431 (epidermoid) | 18.5 |

These findings suggest that the compound could serve as a lead for developing new anticancer agents .

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective properties. In animal models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function . This effect is hypothesized to be linked to its antioxidant capabilities and ability to modulate neuroinflammatory responses.

Case Studies

- In Vitro Studies : A study conducted on human cancer cell lines revealed that treatment with this compound led to apoptosis through the activation of caspase pathways. The compound was effective at lower concentrations compared to traditional chemotherapeutic agents, indicating its potential as a safer alternative .

- Animal Models : In rodent models of Alzheimer’s disease, administration of this compound showed significant improvements in memory retention and reduced amyloid-beta plaque formation, suggesting a protective effect against neurodegeneration .

特性

IUPAC Name |

(2S)-2-pyridin-2-ylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-6(8(10)11)12-7-4-2-3-5-9-7/h2-6H,1H3,(H,10,11)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAIBCMHMKYUAH-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)SC1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。